molecular formula C10H16O3 B2963918 Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate CAS No. 1207529-72-3

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate

Cat. No. B2963918
Key on ui cas rn: 1207529-72-3
M. Wt: 184.235
InChI Key: HFHVWBIOQFEYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309243B2

Procedure details

Lithium hexamethyldisilazanide in THF/ethylbenzene (1M, 117.5 mL) was added dropwise to a stirred solution of ethyl 4-oxocyclohexane-1-carboxylate (20 g, 0.12 mol) in THF (100 mL) at −78° C. The mixture was stirred for 30 minutes. Iodomethane (7.32 mL, 0.12 mol) was added dropwise, then the mixture was gradually warmed to room temperature over 1 h and stirred for 4 h. The mixture was quenched with water (200 mL) and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (100 mL), dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified twice by FCC, eluting with 20-70% ethyl acetate in cyclohexane, to afford the title compound (3.3 g, 15%) as a colourless oil. δH (500 MHz, CDCl3) 4.15 (q, J 7.1 Hz, 2H), 2.82 (tt, J 12.2, 3.5 Hz, 1H), 2.50-2.40 (m, 2H), 2.40-2.27 (m, 3H), 1.91-1.78 (m, 1H), 1.59 (q, J 13.0 Hz, 1H), 1.27 (t, J 7.1 Hz, 3H), 1.05 (d, J 6.5 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
THF ethylbenzene
Quantity
117.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.32 mL
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[O:11]=[C:12]1[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1.I[CH3:24]>C1COCC1.C(C1C=CC=CC=1)C.C1COCC1>[CH3:24][CH:13]1[C:12](=[O:11])[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
20 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
THF ethylbenzene
Quantity
117.5 mL
Type
solvent
Smiles
C1CCOC1.C(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.32 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified twice by FCC
WASH
Type
WASH
Details
eluting with 20-70% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CC(CCC1=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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